molecular formula C16H24N2O3 B12117403 Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate

Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate

Cat. No.: B12117403
M. Wt: 292.37 g/mol
InChI Key: QGRVYEUAUACNSK-UHFFFAOYSA-N
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Description

Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a pyridinylmethoxy group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with pyridin-4-ylmethanol under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products.

Scientific Research Applications

Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate is unique due to the presence of the pyridinylmethoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents or structural features.

Biological Activity

Tert-butyl 4-((pyridin-4-yl)methoxy)piperidine-1-carboxylate, a compound with the molecular formula C18H32N2O4C_{18}H_{32}N_{2}O_{4} and a molecular weight of 340.46 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC₁₈H₃₂N₂O₄
Molecular Weight340.46 g/mol
CAS Number914347-36-7
PurityTypically >95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cancer pathways.

Neurotransmitter Receptor Modulation

Research indicates that this compound may act as a modulator of serotonin receptors, specifically the 5-HT_2A receptor, which plays a critical role in mood regulation and cognition. Compounds similar to tert-butyl piperidines have shown selective agonist activity at these receptors, suggesting potential applications in treating psychiatric disorders .

Anticancer Activity

In vitro studies have shown that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

  • Antiproliferative Effects : In tests against human cancer cell lines, this compound exhibited notable growth inhibition. For example, it demonstrated IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in tumor growth was assessed through various assays. It was found to significantly inhibit the proliferation of A549 lung cancer cells with an IC₅₀ value around 3.0 µM .
  • Molecular Docking Studies : Computational studies have predicted favorable binding modes for the compound at target sites on proteins involved in cancer progression and neurotransmission, supporting its potential utility as a drug candidate .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of this compound against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated significant cytotoxicity with IC₅₀ values ranging from 5 to 15 µM, demonstrating its potential as a therapeutic agent .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, this compound was tested for its effects on serotonin receptor modulation. Results showed that it could enhance serotonin signaling pathways, suggesting potential applications in treating depression and anxiety disorders .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl 4-(pyridin-4-ylmethoxy)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-6-14(7-11-18)20-12-13-4-8-17-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3

InChI Key

QGRVYEUAUACNSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC2=CC=NC=C2

Origin of Product

United States

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